5-(1-Methyl-3,4-dihydro-2H-quinoxalin-6-yl)thiophene-2-carbonitrile
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Overview
Description
“5-(1-Methyl-3,4-dihydro-2H-quinoxalin-6-yl)thiophene-2-carbonitrile” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s used in various drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . These include the reaction of spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a thiophene ring attached to a quinoxaline ring via a carbonitrile group .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Scientific Research Applications
Synthesis and Chemical Properties
Research on quinoxaline derivatives, including "5-(1-Methyl-3,4-dihydro-2H-quinoxalin-6-yl)thiophene-2-carbonitrile," has revealed versatile synthetic routes and chemical properties that enable their application in diverse scientific areas. For instance, Kurasawa et al. (2005) discussed the synthesis of 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones, which are synthesized through oxidative-hydrolytic ring transformation, showcasing the chemical versatility of quinoxaline derivatives (Kurasawa et al., 2005). Similarly, Merkt and Müller (2018) explored the synthesis and electronic properties of expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxalines, demonstrating the potential for tuning emission color in photophysical applications (Merkt & Müller, 2018).
Potential Applications
The research by Kim et al. (2000) on novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines with algicidal activity highlights the potential of quinoxaline derivatives in biological and environmental applications (Kim et al., 2000). These compounds show promising algicidal activities against harmful algal blooms, indicating their potential in water treatment and environmental protection.
Photovoltaic and Electronic Applications
Takahashi et al. (2005) synthesized a series of push-pull quinoidal thiophenes with significant solubility and color properties, indicating their utility in electronic and optoelectronic devices (Takahashi et al., 2005). Furthermore, Xu et al. (2014) discussed the synthesis of donor–acceptor type π-conjugated monomers containing quinoxaline as the acceptor unit, highlighting their application in electrochemical properties and spectroelectrochemical devices (Xu et al., 2014).
Future Directions
properties
IUPAC Name |
5-(1-methyl-3,4-dihydro-2H-quinoxalin-6-yl)thiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17-7-6-16-12-8-10(2-4-13(12)17)14-5-3-11(9-15)18-14/h2-5,8,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHBQUDEORKWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CC(=C2)C3=CC=C(S3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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